Cas no 949096-32-6 ((1S)-1-(3,4-DIFLUOROPHENYL)BUT-3-EN-1-AMINE)
949096-32-6 structure
Product Name:(1S)-1-(3,4-DIFLUOROPHENYL)BUT-3-EN-1-AMINE
CAS-nummer:949096-32-6
MF:C10H11F2N
MW:183.1978495121
CID:5580559
PubChem ID:93850655
Update Time:2023-10-31
(1S)-1-(3,4-DIFLUOROPHENYL)BUT-3-EN-1-AMINE Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S)-1-(3,4-DIFLUOROPHENYL)BUT-3-EN-1-AMINE
- (S)-1-(3,4-difluorophenyl)but-3-en-1-amine
- Benzenemethanamine, 3,4-difluoro-α-2-propen-1-yl-, (αS)-
- 949096-32-6
- AKOS040804117
- (S)-1-(3,4-Difluorophenyl)-3-butene-1-amine
-
- Inchi: 1S/C10H11F2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10H,1,3,13H2/t10-/m0/s1
- InChI-sleutel: DMUFFZMMWFMDBO-JTQLQIEISA-N
- LACHT: FC1=C(C=CC(=C1)[C@H](CC=C)N)F
Berekende eigenschappen
- Exacte massa: 183.08595568g/mol
- Monoisotopische massa: 183.08595568g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 172
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- Dichtheid: 1.122±0.06 g/cm3(Predicted)
- Kookpunt: 222.6±40.0 °C(Predicted)
- pka: 8.51±0.10(Predicted)
(1S)-1-(3,4-DIFLUOROPHENYL)BUT-3-EN-1-AMINE Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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